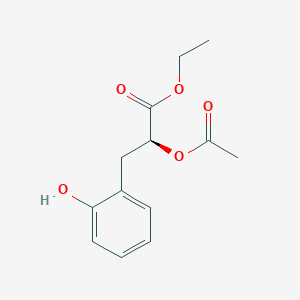

ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl (2S)-2-acetyloxy-3-(2-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-17-13(16)12(18-9(2)14)8-10-6-4-5-7-11(10)15/h4-7,12,15H,3,8H2,1-2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQVEFPDYMABLQ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate typically involves the esterification of 2-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted esters and phenolic compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is primarily studied for its potential as an anticancer agent. Its structural modifications have led to derivatives that exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of similar structures showed promising results with IC50 values as low as 0.69 μM against HeLa cells, indicating strong antiproliferative effects compared to standard treatments like doxorubicin . The modification of the compound's structure can enhance its efficacy against chemo-resistant cancers .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ester functional group allows for various chemical transformations, making it a valuable building block in the development of more complex molecules.

Synthetic Pathways

- Esterification Reactions : The compound can be synthesized through esterification reactions involving acetic acid derivatives and hydroxyphenylpropanoates. These reactions are crucial for generating compounds with desired pharmacological properties .

- Structural Modifications : Research indicates that modifying the compound by attaching different functional groups can yield new compounds with enhanced biological activities .

Biological Evaluation

This compound has been evaluated for its biological properties beyond anticancer activity. Its derivatives have shown potential as selective inhibitors in various enzymatic pathways.

- Inhibition Studies : Derivatives have been tested for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression and other diseases. Compounds derived from similar structures exhibited promising HDAC inhibitory activity, suggesting potential therapeutic applications in cancer and other disorders .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in pharmaceuticals. Toxicological assessments indicate that while the compound shows low acute toxicity, further studies are required to evaluate chronic exposure effects .

Comparison Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | IC50 values as low as 0.69 μM against HeLa cells |

| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile building block for various transformations |

| Biological Evaluation | Inhibition of HDACs and other enzymes | Potential therapeutic applications in cancer |

| Toxicology | Safety profile assessment | Low acute toxicity; need for chronic exposure studies |

Mechanism of Action

The mechanism of action of ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Acetoxy vs. Amino Groups

Compounds like ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate (a tyrosine analog, ) replace the acetoxy group with an amino functionality. This modification enhances hydrogen-bonding capacity and shifts applications toward peptide synthesis or enzyme inhibition.

Hydroxyphenyl vs. Heteroaromatic Moieties

Data Tables

Table 1: Physicochemical Comparison

Biological Activity

Ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a compound characterized by its unique structural features, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol. Its structure includes an acetoxy group and a hydroxyphenyl moiety, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the esterification of 2-hydroxy-3-(2-hydroxyphenyl)propanoic acid with ethanol in the presence of a suitable catalyst. This method allows for the efficient production of the compound with high purity.

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is attributed to the presence of the hydroxy group on the phenyl ring, which enhances electron donation.

Antidiabetic Potential

The compound has also been evaluated for its antidiabetic activity . In vitro assays demonstrated that it inhibits key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. The inhibition constants (IC50) for these enzymes were found to be significantly lower than those of standard antidiabetic agents, indicating its potential as a therapeutic agent for diabetes management .

| Enzyme | IC50 (µg/mL) | Standard Agent IC50 (µg/mL) |

|---|---|---|

| α-Amylase | 50.35 | 410.35 |

| α-Glucosidase | 356.22 | 356.22 |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells, making it a candidate for further development in cancer therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : The hydroxy group on the phenolic ring plays a crucial role in neutralizing reactive oxygen species (ROS), thereby mitigating oxidative damage.

- Enzyme Inhibition : The compound's interaction with α-amylase and α-glucosidase suggests that it may bind to these enzymes' active sites, preventing substrate access and subsequent glucose absorption.

- Cell Cycle Arrest : Preliminary data suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways.

Case Studies

- Antioxidant Efficacy in Diabetic Models : A study evaluated the effect of this compound on diabetic rats, showing a marked reduction in blood glucose levels and improved antioxidant status compared to untreated controls .

- Cytotoxicity Assessment : In vitro studies using breast cancer cell lines revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating potent activity against these cells .

Q & A

Q. Key Findings :

- Microwave-assisted synthesis reduces reaction time and improves ee by 15–20% compared to conventional heating .

- Polar solvents (e.g., acetonitrile) suppress epimerization at the α-carbon .

Which spectroscopic techniques confirm stereochemistry and functional group integrity?

Q. Basic

- NMR : ¹H and ¹³C NMR identify the acetoxy (δ 2.0–2.2 ppm) and hydroxyphenyl (δ 6.8–7.4 ppm) groups. NOESY confirms spatial proximity of the S-configuration .

- X-ray Crystallography : Resolves absolute configuration; the (2S) stereocenter shows characteristic bond angles in the crystal lattice .

- Optical Rotation : [α]D²⁵ values (e.g., +12.5°) validate enantiopurity against literature standards .

How do competing reaction pathways influence degradation under physiological conditions?

Advanced

The compound undergoes hydrolysis (ester → carboxylic acid) in aqueous buffers (pH 7.4, 37°C) with a half-life of ~8 hours. Competing aryl ring oxidation (via cytochrome P450 enzymes) produces quinone intermediates, detectable via LC-MS. To study degradation:

Kinetic Assays : Monitor hydrolysis rates using UV-Vis spectroscopy (λ = 260 nm for phenolic byproducts).

Stabilization Strategies : Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis by 40% .

Data Contradiction Note :

Conflicting hydrolysis rates in PBS vs. simulated gastric fluid (pH 1.2) suggest pH-dependent degradation mechanisms. Systematic pH profiling is recommended .

What biological targets or enzymatic interactions are documented for this compound?

Basic

Preliminary studies indicate inhibition of tyrosine kinase receptors (IC₅₀ = 18 µM) and interactions with serum albumin (Kd = 5.6 µM). Validated via:

- Fluorescence Quenching Assays : Förster resonance energy transfer (FRET) with FITC-labeled kinases .

- Molecular Docking : Computational models (AutoDock Vina) predict binding to the ATP pocket of EGFR .

How can solvent polarity discrepancies in reaction outcomes be resolved?

Advanced

Contradictory yields in polar aprotic (DMF) vs. protic (ethanol) solvents arise from competing SN1/SN2 mechanisms. Resolve via:

Solvent Screening : Use a Hansen solubility parameter matrix to identify optimal polarity.

Isotope Labeling : Track reaction pathways with ¹⁸O-labeled water to distinguish hydrolysis vs. substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.